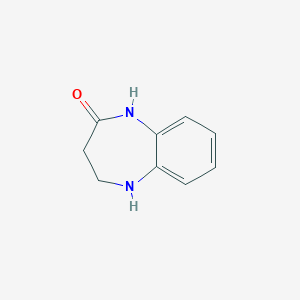

1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11707. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-5-6-10-7-3-1-2-4-8(7)11-9/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDMZEZDXXJVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279211 | |

| Record name | 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5755-07-7 | |

| Record name | 5755-07-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS 5755-07-7), a heterocyclic compound belonging to the benzodiazepine class. Due to their diverse pharmacological activities, benzodiazepine derivatives are of significant interest in medicinal chemistry and drug development. This document details synthetic routes, experimental protocols, and characterization data for the target molecule.

Core Synthesis Pathways

The synthesis of this compound primarily revolves around the intramolecular cyclization of an N-(2-aminophenyl)-β-alanine precursor. This key intermediate can be synthesized through various methods, followed by cyclization to form the seven-membered diazepine ring.

A prevalent synthetic strategy involves the reaction of o-phenylenediamine with a β-keto ester, such as ethyl acetoacetate, which typically leads to the formation of related benzodiazepine structures. However, for the specific synthesis of the target compound, the intramolecular cyclization of N-(2-aminophenyl)-β-alanine or its esters is a more direct approach.

Recent advancements in the synthesis of the broader class of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones have explored catalytic asymmetric methods. These include one-pot procedures involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) sequence, offering stereoselective routes to chiral derivatives.[1]

Below is a generalized workflow for the synthesis of the target compound.

Caption: General synthetic workflow for this compound.

Experimental Protocols

A common method for the synthesis of this compound involves the cyclization of methyl 3-((2-aminophenyl)amino)propanoate. The following protocol is a representative example.

Synthesis of 4,5-dihydro-1H-benzo[b][2][3]diazepin-2(3H)-one

-

Methanol (1.8 g, 77.2 mmol) is added in batches to methanol (50 mL) at 0 °C, and the mixture is stirred for 1 hour.

-

The above mixture is added dropwise to a solution of methyl 3-((2-aminophenyl)amino)propionate (9.4 g, 48.2 mmol) in methanol (150 mL), while maintaining the temperature at 0 °C. The mixture is then stirred for an additional hour.

-

Following the dropwise addition, the reaction mixture is stirred at room temperature overnight.

-

The reaction mixture is then concentrated, and the resulting residue is purified by flash column chromatography (eluent: petroleum ether/ethyl acetate = 5:1) to yield 4,5-dihydro-1H-benzo[b][2][3]diazepin-2(3H)-one as a yellow solid (3.9 g, 50% yield).

Data Presentation

Table 1: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 5755-07-7 |

| Appearance | Yellow solid |

| ¹H NMR (300 MHz, CD₃OD) | δ 2.61 (t, J = 6.0 Hz, 2H), 3.62 (t, J = 6.0 Hz, 2H), 6.76-6.86 (m, 2H), 6.90-6.99 (m, 2H) |

| ¹³C NMR (DMSO-d6) | Spectral data available in the literature: MAGN.RES.CHEM.,34,324(1996). |

| Mass Spectrometry (LRMS, M+H)⁺ | m/z 161 |

| Mass Spectrum (GC) | Available in the SpectraBase database. |

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, the 1,5-benzodiazepine scaffold is well-known for a wide range of pharmacological effects. These compounds often interact with the central nervous system, exhibiting anxiolytic, anticonvulsant, and sedative properties. Some derivatives have also been investigated for their potential as antimicrobial and anti-HIV agents.

The diagram below illustrates a generalized signaling pathway that could be modulated by benzodiazepine derivatives, highlighting their potential interaction with GABA-A receptors, a common target for this class of compounds.

Caption: Potential mechanism of action for 1,5-benzodiazepine derivatives.

References

Physicochemical Properties of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological interactions of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of benzodiazepine derivatives.

Core Physicochemical Data

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the available information. For context, ranges for key parameters observed in related benzodiazepine derivatives are provided where specific data for the target compound is unavailable.

| Property | Value | Source/Notes |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| Molecular Weight | 162.19 g/mol | Calculated from molecular formula[1] |

| CAS Number | 5755-07-7 | [1] |

| Melting Point | Data not available | Melting points of related 1,5-benzodiazepine derivatives typically range from 120°C to over 200°C. For example, 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine has a melting point of 124-125°C.[2] |

| Boiling Point | Data not available | |

| Solubility | Data not available | Benzodiazepines generally exhibit low water solubility and are soluble in organic solvents like ethanol, acetone, and dichloromethane.[2][3] |

| pKa | Data not available | |

| logP (Octanol-Water Partition Coefficient) | Data not available | This value is an indicator of lipophilicity. For many benzodiazepines, logP values are in the range of 2-3, indicating significant lipophilicity.[4] |

Synthesis and Experimental Protocols

General Synthesis of 1,5-Benzodiazepin-2-ones

A common and effective method for the synthesis of the 1,5-benzodiazepine core involves the reaction of o-phenylenediamine with β-ketoesters or α,β-unsaturated carbonyl compounds.[3][5][6] For the synthesis of this compound, a plausible synthetic route would involve the reaction of o-phenylenediamine with a derivative of propanoic acid, such as ethyl 3-chloropropionate or ethyl acrylate, followed by cyclization.

Illustrative Experimental Protocol (Hypothetical, based on related syntheses):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or toluene.

-

Reagent Addition: Add ethyl 3-chloropropionate (1.1 equivalents) and a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product is then purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The structure and purity of the final product, this compound, would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. A literature report on a similar compound, 4,5-dihydro-1H-benzo[b][7][8]diazepin-2(3H)-one, which is likely an alternative name for the target molecule, provides the following characterization data: LRMS (M+H)⁺: m/z 161 and ¹H NMR (300 MHz, CD₃OD): δ 2.61 (t, J = 6.0 Hz, 2H), 3.62 (t, J = 6.0 Hz, 2H), 6.76-6.86 (m, 2H), 6.90-6.99 (m, 2H).[1]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Benzodiazepines as a class are well-known for their wide range of biological activities, primarily acting on the central nervous system.[9] These compounds are recognized as anticonvulsants, anxiolytics, sedatives, and muscle relaxants.[8][9] Some derivatives have also shown potential as anti-proliferative agents and inhibitors of HIV replication.[10]

The primary mechanism of action for most benzodiazepines involves the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[8][11][12] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron.[11] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[11][13] This binding event does not directly open the chloride channel but rather enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound.[14] This allosteric modulation results in an overall increase in the inhibitory tone of the nervous system.

While the specific interactions of this compound with the GABA-A receptor have not been detailed in the available literature, it is highly probable that it shares this general mechanism of action. The anxiolytic activity of some related 1,5-benzodiazepine derivatives has been attributed to their interaction with the benzodiazepine binding site of the GABA-A receptor.[15][16]

GABA-A Receptor Signaling Pathway

Caption: Allosteric modulation of the GABA-A receptor by this compound.

References

- 1. This compound | 5755-07-7 [chemicalbook.com]

- 2. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 5. jocpr.com [jocpr.com]

- 6. ijtsrd.com [ijtsrd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. isca.me [isca.me]

- 9. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 10. Synthesis of new derivatives of 4-methyl-5-ethoxalyl-1H-2,3,4,5- tetrahydro-1,5-benzodiazepin-2-one and their psychotropic and anti-proliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benzoinfo.com [benzoinfo.com]

- 13. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Clobazam - Wikipedia [en.wikipedia.org]

- 16. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, a core scaffold of the 1,5-benzodiazepine class of psychoactive compounds. While specific quantitative data for this parent compound is limited in public literature, this guide extrapolates from extensive research on its derivatives, primarily the clinically significant anticonvulsant and anxiolytic agent, clobazam, and its active metabolite, N-desmethylclobazam. The document details the molecular interactions with the GABA-A receptor, explores the structure-activity relationships that differentiate 1,5-benzodiazepines from their 1,4-counterparts, presents quantitative pharmacological data in structured tables, outlines key experimental protocols for receptor binding and functional analysis, and provides visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The primary mechanism of action for this compound and its derivatives is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[1]

Upon binding of the endogenous neurotransmitter GABA, the GABA-A receptor's integral chloride (Cl⁻) channel opens, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus exerting an inhibitory effect on neuronal excitability.

Compounds of the 1,5-benzodiazepine class, including the structural backbone of this compound, do not directly activate the GABA-A receptor. Instead, they bind to a distinct allosteric site on the receptor complex, known as the benzodiazepine binding site.[1][3] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site. The potentiation of GABAergic neurotransmission results in an increased frequency of chloride channel opening, leading to enhanced hyperpolarization and a more pronounced inhibitory effect.[1][3]

The benzodiazepine binding site is located at the interface of the α and γ subunits of the pentameric GABA-A receptor. The specific α subunit isoforms (α1, α2, α3, or α5) that are part of the receptor complex significantly influence the pharmacological profile of the binding benzodiazepine.

The Significance of the 1,5-Benzodiazepine Scaffold

The placement of nitrogen atoms at the 1 and 5 positions of the diazepine ring distinguishes this class of compounds from the more common 1,4-benzodiazepines, such as diazepam. This structural difference is believed to contribute to a distinct pharmacological profile.[1] Derivatives of the 1,5-benzodiazepine scaffold, like clobazam, are suggested to be partial agonists at the GABA-A receptor, in contrast to the full agonism of many 1,4-benzodiazepines.[1][2]

This partial agonism, combined with a preferential affinity for certain GABA-A receptor subtypes, is thought to underlie the clinical observation that some 1,5-benzodiazepines have a reduced incidence of sedative and amnesic side effects compared to their 1,4-counterparts.[1][2] Specifically, sedative effects are primarily mediated by α1-containing GABA-A receptors, while anxiolytic and anticonvulsant effects are associated with α2 subunits.[4]

Quantitative Pharmacological Data

Table 1: Binding Affinities (Ki, nM) of Clobazam and N-desmethylclobazam for Human GABA-A Receptor Subtypes [4]

| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 |

| Clobazam | 179 ± 15 | 77 ± 5 | 119 ± 11 | 240 ± 24 |

| N-desmethylclobazam | 129 ± 11 | 25 ± 2 | 37 ± 3 | 124 ± 11 |

Data are presented as mean ± SEM. Ki values were determined by radioligand binding assays using [³H]flumazenil.[4]

These data illustrate the higher affinity of both clobazam and, more notably, its active metabolite for the α2 subunit over the α1 subunit, which is consistent with their pronounced anxiolytic and anticonvulsant properties with a lesser sedative effect.[4]

Structure-Activity Relationship (SAR)

The SAR for 1,5-benzodiazepin-2-ones at the GABA-A receptor is complex, but key principles can be summarized:

-

Core Scaffold : The 1,5-benzodiazepine nucleus is essential for activity.

-

Substituents on the Benzene Ring : Electron-withdrawing groups, such as a chlorine atom at the 7-position (as in clobazam), generally enhance potency.

-

Substituents at N1 : Small alkyl groups, like the methyl group in clobazam, are well-tolerated and can influence metabolic stability and pharmacokinetics.

-

Substituents at C4 : The presence of a carbonyl group at the 4-position, as in clobazam (a 2,4-dione), differentiates it from the 2-one scaffold. The absence of this second carbonyl in this compound would likely alter its electronic properties and binding interactions.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound to the benzodiazepine site of the GABA-A receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the benzodiazepine binding site on GABA-A receptors.

Materials:

-

Radioligand: [³H]Flumazenil (a high-affinity benzodiazepine site antagonist)

-

Non-specific binding control: Clonazepam (10 µM)

-

Receptor Source: Rat whole brain membranes or membranes from HEK293 cells expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Test Compound: this compound or its derivatives, serially diluted.

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue or transfected HEK293 cells in ice-cold assay buffer. Centrifuge to pellet membranes, wash, and resuspend in fresh buffer. Determine protein concentration.

-

Assay Setup: In triplicate, combine the receptor membrane preparation (50-100 µg protein), [³H]Flumazenil (final concentration ~1 nM), and either assay buffer (for total binding), 10 µM clonazepam (for non-specific binding), or varying concentrations of the test compound.

-

Incubation: Incubate the reaction mixtures at 4°C for 60-90 minutes to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Assay for Functional Activity

This protocol outlines the use of two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes to assess the functional modulation of GABA-A receptors.

Objective: To determine if a test compound acts as a positive allosteric modulator of GABA-A receptors and to quantify its potency (EC50) and efficacy.

Materials:

-

Xenopus laevis oocytes

-

cRNA for GABA-A receptor subunits (e.g., human α1, β2, γ2)

-

GABA

-

Test Compound

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

-

Two-electrode voltage-clamp setup

Procedure:

-

Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits. Incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -60 mV.

-

GABA Application: Apply a low concentration of GABA (EC₅-EC₁₀) to elicit a baseline inward current.

-

Co-application of Test Compound: Co-apply the same concentration of GABA with varying concentrations of the test compound.

-

Data Acquisition: Record the peak current amplitude for each application.

-

Data Analysis: Normalize the current response in the presence of the test compound to the baseline GABA response. Plot the percentage potentiation against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal potentiation (Emax).

Visualizations

Signaling Pathway Diagram

Caption: GABA-A Receptor Positive Allosteric Modulation by 1,5-Benzodiazepin-2-one.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: SAR of 1,5-Benzodiazepines

Caption: Key Structure-Activity Relationships for 1,5-Benzodiazepines.

References

- 1. Clobazam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clobazam | C16H13ClN2O2 | CID 2789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clobazam - Wikipedia [en.wikipedia.org]

- 4. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 1,3,4,5-Tetrahydro-2H-1,5-Benzodiazepin-2-One Derivatives: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

The 1,5-benzodiazepine scaffold, and specifically its 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] From established roles as central nervous system modulators to promising new frontiers in oncology and infectious diseases, these compounds are the subject of intensive research and development. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of this versatile class of molecules, presenting key quantitative data, detailed experimental protocols, and visual representations of associated cellular pathways to support ongoing drug discovery efforts.

A Spectrum of Biological Activities

Derivatives of the this compound core have been reported to exhibit a wide array of pharmacological effects, including antimicrobial, anticancer, anticonvulsant, anxiolytic, and antidepressant properties.[1][3][4] Minor structural modifications to the core ring system can lead to significant changes in biological activity, highlighting the potential for fine-tuning these molecules for specific therapeutic targets.[1]

Antimicrobial Activity

A significant body of research has focused on the development of 1,5-benzodiazepine derivatives as novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[5] Both antibacterial and antifungal activities have been observed, with some compounds showing potency comparable or superior to existing drugs.[6]

Table 1: In Vitro Antimicrobial Activity of 1,5-Benzodiazepine Derivatives

| Compound | Fungal Strain | MIC (μg/mL) | Bacterial Strain | MIC (μg/mL) | Reference |

| 1v | C. neoformans | 2-6 | E. coli | >100 | [6][7] |

| C. neoformans (Clinical Isolate) | 2-6 | S. aureus | >100 | [6][7] | |

| 1w | C. neoformans | 2-6 | E. coli | >100 | [6][7] |

| C. neoformans (Clinical Isolate) | 2-6 | S. aureus | >100 | [6][7] | |

| 2a | C. neoformans | 35 | E. coli | >100 | [5][8] |

| C. neoformans (Clinical Isolate) | 36 | S. aureus | >100 | [5][8] | |

| 2b | C. neoformans | 30 | E. coli | >100 | [5][8] |

| C. neoformans (Clinical Isolate) | 31 | S. aureus | >100 | [5][8] | |

| Compound E | C. albicans | 3.2 | B. subtilis | 1.2 | [9] |

| P. vulgaris | 1.2 | [9] | |||

| K. pneumoniae | 1.3 | [9] | |||

| P. aeruginosa | 1.2 | [9] | |||

| Fluconazole (Ref.) | C. neoformans | 64 | - | - | [5] |

| Ciprofloxacin (Ref.) | - | - | E. coli / S. aureus | - | [5] |

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The potential of 1,5-benzodiazepine derivatives as anticancer agents is a rapidly evolving area of research.[3][10] These compounds have demonstrated cytotoxic and antiproliferative effects against a variety of cancer cell lines.[10][11] The mechanisms of action are diverse, including the inhibition of key signaling pathways and the induction of apoptosis.

A notable derivative, 3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (referred to as 3b ), has been identified as a potent dual inhibitor of HER2 and HDAC1.[3][12] This dual inhibition leads to cell cycle arrest in the G2/M phase and apoptosis in cancer cells.[3] Another derivative, T0 , has been shown to induce apoptosis in colorectal cancer cells by inhibiting the JAK/STAT signaling pathway.[13]

Table 2: In Vitro Anticancer Activity of 1,5-Benzodiazepine Derivatives

| Compound | Cell Line | IC50 | Mechanism of Action | Reference |

| 3b | HepG2 (Liver) | 0.023 nM (HER2) | Dual HER2/HDAC1 inhibitor, induces apoptosis, G2/M cell cycle arrest | [3][12] |

| 0.041 nM (HDAC1) | [3] | |||

| 6m | MCF-7 (Breast) | Activity rivaled 5-Fluorouracil | Not specified | [10] |

| Compound 3 | PC-3 (Prostate) | Reduced viability to 13.75% at 20 µM | Selectively toxic to cancer cells | [14][15] |

| T0 | Colorectal Cancer Cells | Superior to 5-Fluorouracil | JAK/STAT pathway inhibitor, induces mitochondria-mediated apoptosis | [13] |

IC50: Half-maximal inhibitory concentration

Central Nervous System (CNS) Activity

The traditional therapeutic application of benzodiazepines lies in their effects on the CNS.[2] Derivatives of 1,5-benzodiazepines have been investigated for their anticonvulsant, anxiolytic, hypnotic, and antidepressant activities.[2][4] The well-known drug Clobazam, a 1,5-benzodiazepine, is used as both an anxiolytic and an anticonvulsant.[16]

These effects are primarily mediated through the potentiation of GABAergic neurotransmission by binding to the benzodiazepine site on the GABA-A receptor.[16] However, some derivatives exhibit unique profiles, suggesting potential for developing agents with improved efficacy and reduced side effects compared to classical 1,4-benzodiazepines.

Table 3: CNS Activity of Selected 1,5-Benzodiazepine Derivatives

| Compound | Activity | Key Findings | Reference |

| Clobazam | Anxiolytic, Anticonvulsant | Marketed drug; less sedative than some 1,4-benzodiazepines.[16][17] | [16][17] |

| RG0501 | Hypnotic | Significant decrease in sleep latency. | |

| RG0502 | Anticonvulsant | Dose-dependent increase in seizure latency; 100% protection at 50 mg/kg. | |

| Derivatives I, III, V | Anxiolytic, Antidepressant | Showed anxiolytic action in the four-plate test and antidepressive activity via adrenergic system stimulation. | [18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols cited in the literature for evaluating the biological activities of 1,5-benzodiazepin-2-one derivatives.

Antimicrobial Susceptibility Testing

Broth Microdilution Method (for MIC determination):

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Preparation: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][8]

In Vitro Anticancer Assays

MTT Assay (for Cell Viability and Cytotoxicity):

-

Cell Seeding: Cancer cells (e.g., HepG2, PC-3) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[14]

-

Compound Treatment: Cells are treated with various concentrations of the 1,5-benzodiazepine derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol). The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[15]

Cell Cycle Analysis by Flow Cytometry:

-

Cell Treatment and Harvesting: Cells are treated with the test compound for a defined period. Subsequently, both adherent and floating cells are harvested and washed with PBS.

-

Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

-

Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on the PI fluorescence intensity.[3]

Neuropharmacological Evaluation

Pentylenetetrazole (PTZ)-Induced Seizure Test (for Anticonvulsant Activity):

-

Animal Dosing: Male Swiss mice are administered the test compounds or a vehicle control intraperitoneally (i.p.). A standard anticonvulsant drug (e.g., Diazepam) is used as a positive control.

-

Seizure Induction: After a set pre-treatment time (e.g., 30 minutes), a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously or intraperitoneally.

-

Observation: The animals are observed for the onset of clonic and tonic seizures and for mortality over a period of 30-60 minutes.

-

Evaluation: The anticonvulsant activity is assessed by the ability of the compound to delay the onset of seizures or to protect the animals from seizures and death.

Signaling Pathways and Mechanisms of Action

Visualizing the complex biological interactions of these derivatives is key to understanding their therapeutic potential. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways and experimental workflows discussed in the literature.

Caption: Dual inhibition of HER2 and HDAC1 by Compound 3b.

Caption: Inhibition of JAK/STAT pathway by Compound T0.

Caption: Workflow for antimicrobial activity screening.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, coupled with the potential for synthetic modification, provide a rich landscape for drug discovery. Current research highlights potent antimicrobial and anticancer activities, with specific derivatives demonstrating efficacy through well-defined molecular mechanisms.

Future research should focus on optimizing the lead compounds identified in these studies to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action, particularly through advanced techniques like structural biology and proteomics, will be crucial for rational drug design. The development of derivatives with dual or multiple modes of action, such as the HER2/HDAC1 inhibitor 3b, may offer new strategies to overcome drug resistance. As our understanding of this remarkable chemical class deepens, 1,5-benzodiazepine derivatives are poised to make significant contributions to the future of medicine.

References

- 1. Regioselective One-Pot Synthesis, Biological Activity and Molecular Docking Studies of Novel Conjugates N-(p-Aryltriazolyl)-1,5-benzodiazepin-2-ones as Potent Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isca.me [isca.me]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of substituted 1,5-benzodiazepines for antidepressants. [wisdomlib.org]

- 5. benchchem.com [benchchem.com]

- 6. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. | Semantic Scholar [semanticscholar.org]

- 8. Efficient Synthesis and Biological Evaluation of a Novel Series of 1,5-Benzodiazepine Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of novel 1,5-benzodiazepine-2,4-dione derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A 1H-1,5-benzodiazepine derivative induces apoptosis in colorectal cancer cells by inhibiting JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Clobazam - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and pharmacological properties of new derivatives of 4-methyl-5-oxalo-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one and beta-oxo-5-(4-methyl-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2 -one)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of 1,3,4,5-Tetrahydro-2H-1,5-Benzodiazepin-2-one Analogs in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of its analogs, with a focus on their therapeutic potential in oncology, neurology, and infectious diseases. The information is curated to support researchers and drug development professionals in advancing this promising class of compounds.

Synthetic Approaches to the 1,5-Benzodiazepin-2-one Core

The synthesis of this compound analogs typically involves the condensation of an o-phenylenediamine with a β-ketoester or a related three-carbon synthon. The versatility of this approach allows for the introduction of a wide array of substituents on both the benzene and the diazepine rings, enabling fine-tuning of the pharmacological properties.

General Synthetic Protocol

A common synthetic route involves the reaction of an appropriately substituted o-phenylenediamine with an ethyl acetoacetate derivative in a high-boiling solvent such as xylene or under solvent-free conditions with a catalyst. Subsequent modifications, such as N-alkylation or N-acylation, can be readily achieved to generate further diversity.

Experimental Protocol: Synthesis of 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one

A mixture of o-phenylenediamine (1.08 g, 10 mmol) and ethyl benzoylacetate (1.92 g, 10 mmol) is heated in anhydrous xylene (20 mL) at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with diethyl ether and recrystallized from ethanol to afford the pure 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one.

Experimental Protocol: N-Alkylation of 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one

To a solution of 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one (2.36 g, 10 mmol) in anhydrous dimethylformamide (DMF, 20 mL), potassium carbonate (1.66 g, 12 mmol) and a catalytic amount of potassium iodide are added. The appropriate alkyl halide (e.g., iodomethane, 11 mmol) is then added, and the mixture is stirred at 110°C for 2-4 hours. After cooling, the mixture is poured into cold water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the N-alkylated product.[1]

Biological Activities and Therapeutic Potential

Analogs of this compound have exhibited a wide spectrum of pharmacological activities, highlighting their potential as therapeutic agents for various diseases.

Anticancer Activity

A significant area of investigation for this class of compounds is their potential as anticancer agents. Several analogs have demonstrated potent cytotoxic effects against a range of cancer cell lines.

Table 1: Anticancer Activity of Selected 1,5-Benzodiazepin-2-one Analogs

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(2-hydroxyphenyl)-1,3-dihydro-1,5-benzodiazepin-2-one | Not Specified | ED50: >50 mg/kg (in vivo) | |

| Benzopyrano[4,3-c]1,5-benzodiazepinone | Not Specified | ED50: >50 mg/kg (in vivo) | |

| T0 (a 1H-1,5-benzodiazepine derivative) | Colorectal cancer cell lines | Superior to 5-fluorouracil | Not Specified |

Experimental Protocol: MTT Assay for Cytotoxicity

Human cancer cell lines (e.g., SH-SY5Y neuroblastoma) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. The resulting formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader.[2][3][4] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Neuroprotective Effects

Certain 1,5-benzodiazepin-2-one analogs have shown promise as neuroprotective agents, particularly in models of oxidative stress-induced neuronal damage, which is implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.

Table 2: Neuroprotective Activity of Selected 1,5-Benzodiazepin-2-one Analogs

| Compound | Neurotoxic Insult | Cell Line | EC50 (µM) | Reference |

| 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one | H2O2, 6-OHDA, MPP+ | SH-SY5Y | Not Specified | [1][5] |

| 4-(3,4,5-trimethoxyphenyl)-1H-1,5-benzodiazepin-2(3H)-one | H2O2, 6-OHDA, MPP+ | SH-SY5Y | Not Specified | [5] |

Experimental Protocol: In Vitro Neuroprotection Assay

SH-SY5Y cells are seeded in 96-well plates and differentiated into a neuronal phenotype. The cells are then pre-treated with the test compounds for 1 hour before being exposed to an oxidative insult, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), for 24 hours. Cell viability is assessed using the MTT assay as described above. The neuroprotective effect is quantified as the percentage of viable cells in the presence of the compound and the toxin compared to cells treated with the toxin alone.

Antimicrobial Activity

The 1,5-benzodiazepine scaffold has also been explored for its antimicrobial properties, with some analogs displaying activity against various bacterial and fungal strains.

Table 3: Antimicrobial Activity of Selected 1,5-Benzodiazepine Analogs

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound E | B. subtilis, P. vulgaris, K. pneumoniae, P. aeruginosa, C. albicans | 1.2, 1.2, 1.3, 1.2, 3.2 | [6] |

| Compound 1v | C. neoformans | 2-6 | [7] |

| Compound 1w | C. neoformans | 2-6 | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of the compounds is determined using a broth microdilution method.[8][9][10][11][12] Serial dilutions of the test compounds are prepared in a 96-well microtiter plate with an appropriate growth medium. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated at the optimal temperature for the microorganism for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9][10][11][12]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound analogs stem from their interaction with various molecular targets and modulation of key signaling pathways.

Interaction with GABA-A Receptors

A primary mechanism of action for many benzodiazepines is their allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[13][14] Binding of these compounds to the benzodiazepine site on the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in a dampening of neuronal excitability, which underlies the anxiolytic, sedative, and anticonvulsant effects.

Figure 1. GABAA Receptor Signaling Pathway.

Inhibition of the JAK/STAT Signaling Pathway

Recent studies have revealed that some 1,5-benzodiazepine derivatives exert their anticancer effects by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[15][16][17] This pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in cell proliferation, differentiation, and survival. Dysregulation of the JAK/STAT pathway is a hallmark of many cancers. By blocking this pathway, these benzodiazepine analogs can induce apoptosis in cancer cells.

Figure 2. JAK/STAT Signaling Pathway Inhibition.

Neuroprotection through Mitigation of Oxidative Stress

The neuroprotective effects of certain 1,5-benzodiazepin-2-one analogs are attributed to their ability to counteract oxidative stress.[18][19] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a key contributor to neuronal damage in neurodegenerative diseases. These compounds can protect neurons by reducing ROS levels, preserving mitochondrial function, and inhibiting apoptotic pathways.

Figure 3. Neuroprotective Mechanism against Oxidative Stress.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse range of biological activities exhibited by its analogs, underscores its importance in modern medicinal chemistry. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and improved treatments for a variety of human diseases. This guide serves as a foundational resource to aid in these ongoing research and development endeavors.

References

- 1. 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay [protocols.io]

- 3. atcc.org [atcc.org]

- 4. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 10. apec.org [apec.org]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. protocols.io [protocols.io]

- 13. GABAA receptor - Wikipedia [en.wikipedia.org]

- 14. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 17. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Diazepam neuroprotection in excitotoxic and oxidative stress involves a mitochondrial mechanism additional to the GABAAR and hypothermic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Characterization of 1,3,4,5-Tetrahydro-2H-1,5-Benzodiazepin-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, a heterocyclic compound belonging to the benzodiazepine class. Benzodiazepines are a well-established class of compounds with significant therapeutic applications, primarily targeting the central nervous system. This document outlines the chemical properties, synthesis, and spectroscopic characterization of the title compound, along with insights into its general mechanism of action.

Chemical Properties and Spectroscopic Data

The fundamental chemical and spectroscopic properties of this compound are summarized in the tables below. This data is essential for the identification and quality control of the compound in a research and development setting.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5755-07-7 |

Table 1: General Chemical Properties

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. The following tables present the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Chemical Shift (δ) ppm |

| Data not explicitly found for the parent compound in the provided search results. A literature reference (Magn. Reson. Chem., 34, 324 (1996)) is noted for potentially containing this data. |

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm |

| Solvent: DMSO-d6 |

| Reference: Magn. Reson. Chem., 34, 324 (1996) |

Table 3: ¹³C NMR Spectroscopic Data

| m/z |

| A mass spectrum is available in the Wiley Registry of Mass Spectral Data. |

Table 4: Mass Spectrometry Data

| Wavenumber (cm⁻¹) |

| Specific IR data for the parent compound was not found in the provided search results. |

Table 5: Infrared (IR) Spectroscopic Data

Experimental Protocols

Synthesis of this compound

The synthesis of 1,5-benzodiazepine derivatives often involves the condensation of o-phenylenediamines with various carbonyl compounds or their precursors.[1][2][3] While a specific detailed protocol for the parent this compound was not explicitly detailed in a single search result, a general and plausible synthetic route involves the reaction of o-phenylenediamine with an acrylic acid derivative, such as ethyl acrylate, followed by cyclization.

General Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine in a suitable solvent such as ethanol or toluene.

-

Addition of Reagent: To this solution, add a stoichiometric equivalent of ethyl acrylate.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: The intermediate product, upon heating, will undergo intramolecular cyclization to form the seven-membered diazepine ring. In some cases, the addition of a catalytic amount of acid or base may facilitate this step.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.

-

Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: An IR spectrum is recorded using an FTIR spectrometer. The sample can be prepared as a KBr pellet or as a thin film. The spectrum will show characteristic absorption bands for the functional groups present, such as N-H stretching, C=O stretching, and aromatic C-H stretching.

Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepines, as a class, exert their primary pharmacological effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, which is the major inhibitory neurotransmitter receptor in the central nervous system.[4][5][6][7]

The GABA-A receptor is a ligand-gated ion channel composed of five subunits that form a central chloride (Cl⁻) ion pore.[8][9] When GABA binds to its specific sites on the receptor, the channel opens, allowing an influx of chloride ions into the neuron.[9] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Benzodiazepines bind to a distinct allosteric site on the GABA-A receptor, known as the benzodiazepine binding site.[5] This binding does not directly open the chloride channel but instead enhances the effect of GABA.[6] By binding to this site, benzodiazepines increase the frequency of the chloride channel opening when GABA is also bound, leading to a greater influx of chloride ions and a more pronounced inhibitory effect.[5] This potentiation of GABAergic neurotransmission is the underlying mechanism for the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of benzodiazepines.

References

- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijtsrd.com [ijtsrd.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemijournal.com [chemijournal.com]

- 5. benzoinfo.com [benzoinfo.com]

- 6. isca.me [isca.me]

- 7. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. GABA receptor - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, a significant heterocyclic compound within the benzodiazepine class of molecules. Due to their wide-ranging biological activities, a thorough understanding of the structural and spectroscopic properties of such compounds is paramount for their application in medicinal chemistry and drug development. This document outlines the key spectroscopic data, experimental protocols for characterization, and a generalized synthetic pathway.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, compiled from available spectral databases and literature sources. It is important to note that for definitive and detailed assignments, consulting the primary literature, particularly for the ¹³C NMR data, is highly recommended.

Table 1: ¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| Aromatic-H | 7.20 - 6.80 | Multiplet | - | CDCl₃ |

| N1-H | ~8.0 (broad) | Singlet | - | CDCl₃ |

| N5-H | ~4.0 (broad) | Singlet | - | CDCl₃ |

| C4-H₂ | 3.50 - 3.30 | Multiplet | - | CDCl₃ |

| C3-H₂ | 2.60 - 2.40 | Multiplet | - | CDCl₃ |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broadness of the N-H signals is due to quadrupole broadening and/or chemical exchange.

Table 2: ¹³C NMR Spectroscopic Data

The definitive ¹³C NMR data for this compound is reported in Magnetic Resonance in Chemistry, 1996, Vol. 34, page 324. While the full peak assignments from this specific source are not publicly available without a subscription, the following table provides expected chemical shift ranges based on the analysis of similar benzodiazepine structures.

| Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |

| C=O (C2) | 170 - 175 | DMSO-d₆ | Expected Range |

| Quaternary Aromatic-C | 140 - 150 | DMSO-d₆ | Expected Range |

| Aromatic-CH | 115 - 130 | DMSO-d₆ | Expected Range |

| C4 | 40 - 50 | DMSO-d₆ | Expected Range |

| C3 | 30 - 40 | DMSO-d₆ | Expected Range |

Table 3: Infrared (IR) Spectroscopic Data

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3400 - 3200 | Medium, Broad |

| C-H (aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=O (amide) | Stretching | 1680 - 1650 | Strong |

| C=C (aromatic) | Stretching | 1600 - 1450 | Medium |

| C-N | Stretching | 1350 - 1250 | Medium |

Table 4: Mass Spectrometry Data

| Parameter | Value | Ionization Method |

| Molecular Ion [M]⁺ | m/z 162 | Electron Ionization (EI) |

| Key Fragments | m/z 133, 105, 77 | Electron Ionization (EI) |

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: General Method

A common route for the synthesis of 1,5-benzodiazepine derivatives involves the condensation reaction between an o-phenylenediamine and a β-keto ester or a similar three-carbon component.

Reaction: Condensation of o-phenylenediamine with ethyl 3-aminopropanoate.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or toluene.

-

Add ethyl 3-aminopropanoate (1 equivalent) to the solution.

-

The reaction mixture is heated to reflux for a period of 4 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

The sample is dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy:

-

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

The spectral data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are acquired using a mass spectrometer, with Electron Ionization (EI) being a common method for this type of molecule.

-

The sample is introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are detected.

Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Spectroscopic Analysis Workflow

This diagram outlines the logical flow of spectroscopic techniques used to characterize the synthesized compound.

The 1,3,4,5-Tetrahydro-2H-1,5-Benzodiazepin-2-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This seven-membered ring system, fused to a benzene ring, represents a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological applications, and experimental protocols associated with this versatile scaffold, with a focus on its utility in the development of novel therapeutic agents.

Synthesis of the this compound Core

The fundamental approach to synthesizing the 1,5-benzodiazepine nucleus involves the cyclocondensation of o-phenylenediamine (OPDA) with a suitable three-carbon synthon. Various catalytic systems and reaction conditions have been developed to improve yields, selectivity, and environmental compatibility.

A prevalent and versatile method for the synthesis of 1,5-benzodiazepines is the condensation of o-phenylenediamines with ketones.[1] This reaction is often facilitated by an acidic catalyst to enhance the condensation process.[1] A range of catalysts have been successfully employed, including BF3-etherate, polyphosphoric acid, NaBH4, MgO/POCl3, Yb(OTf)3, Ga(OTf)3, and solid acid catalysts like zeolites.[1][2]

For instance, a straightforward and efficient synthesis can be achieved by reacting OPDA with ketones in the presence of a catalytic amount of H-MCM-22 in acetonitrile at room temperature.[1] This method is applicable to both cyclic and acyclic ketones and generally proceeds to completion within 1-3 hours with good to excellent yields.[1] Another effective approach utilizes zinc chloride as a catalyst for the reaction of OPDA with ketones under solvent-free conditions at 80–85 ºC, with reaction times of 10–20 minutes.[3]

The general synthetic workflow for the condensation of o-phenylenediamine and a ketone is depicted below:

Caption: General workflow for the synthesis of 2,3-dihydro-1H-1,5-benzodiazepines.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs in various therapeutic areas.

Anticancer Activity

The 1,5-benzodiazepine scaffold has emerged as a promising pharmacophore for the development of novel anticancer agents.[4] Certain derivatives have shown potent antiproliferative effects against a range of cancer cell lines.[4][5]

One notable example is (3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, which has demonstrated significant antiproliferative activity with IC50 values in the low micromolar range against several cancer cell lines.[4] Further investigation revealed this compound to be a potent dual inhibitor of HER2 and HDAC1, with IC50 values of 0.023 nM and 0.041 nM, respectively.[4] This dual inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells.[4]

The proposed mechanism of action for this dual inhibitor is illustrated in the following signaling pathway diagram:

Caption: Signaling pathway of a dual HER2/HDAC1 inhibiting 1,5-benzodiazepin-2-one derivative.

Table 1: Anticancer Activity of 1,5-Benzodiazepin-2-one Derivatives

| Compound | Target(s) | Cancer Cell Line | IC50 | Citation |

| (3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (3b) | HER2 | - | 0.023 nM | [4] |

| (3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (3b) | HDAC1 | - | 0.041 nM | [4] |

| 2,3-dihydro-1,5-benzodiazepine derivative 3 | - | PC-3 (Prostate) | 13.75% viability at 20 µM | [5][6] |

| Tetrahydroisoquinoline-based benzodiazepine dimer (Payload 17) | - | Various | Picomolar activity | [7] |

Central Nervous System (CNS) Activity

Benzodiazepines are well-known for their effects on the central nervous system, and derivatives of the this compound scaffold are no exception. These compounds have been investigated for their anxiolytic, anticonvulsant, and CNS depressant properties.

For example, certain 4-methyl-5-oxalo-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one derivatives have demonstrated anxiolytic effects in preclinical models. Additionally, some 2,4-disubstituted-1,5-benzodiazepines have shown significant CNS depressant and antiepileptic activity, with one analogue exhibiting potency comparable to diazepam. The mechanism of action for many CNS-active benzodiazepines involves the modulation of the GABA-A receptor.[8]

Antimicrobial Activity

The 1,5-benzodiazepine core has also been explored for the development of antimicrobial agents.[9] Novel 1,2,3-triazolo-linked-1,5-benzodiazepinones have been synthesized and screened for their in vitro antibacterial and antifungal activities, with several compounds exhibiting good to moderate activity against various pathogens.[9]

Table 2: Antimicrobial Activity of 1,5-Benzodiazepine Derivatives

| Compound Class | Activity | Pathogens | Citation |

| 1,2,3-triazolo-linked-1,5-benzodiazepinones | Antibacterial, Antifungal | Various | [9] |

| 2,3-dihydro-1,5-benzodiazepine derivatives | Bacteriostatic | MRSA, E. coli, K. pneumoniae, etc. | [6] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives, based on published literature.

General Synthesis of 2,3-Dihydro-1H-1,5-Benzodiazepines using a Solid Acid Catalyst

Objective: To synthesize 2,3-dihydro-1H-1,5-benzodiazepines via the condensation of o-phenylenediamine and a ketone using H-MCM-22 as a catalyst.[1]

Materials:

-

o-phenylenediamine (OPDA)

-

Ketone (e.g., acetone, cyclohexanone)

-

H-MCM-22 catalyst

-

Acetonitrile (solvent)

-

Ethyl acetate

-

Hexane

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

A mixture of OPDA (1 mmol), the ketone (2.5 mmol), and H-MCM-22 (100 mg) is stirred in acetonitrile (4 mL) at room temperature.[1]

-

The reaction progress is monitored by TLC using a mobile phase of 10% ethyl acetate in hexane.[1]

-

The reaction is considered complete upon the disappearance of the reactant spot on the TLC plate.[1]

-

Upon completion, the reaction mixture is worked up to isolate the product.

General Synthesis of 2,3-Dihydro-1H-1,5-Benzodiazepines under Solvent-Free Conditions

Objective: To synthesize 2,3-dihydro-1H-1,5-benzodiazepines via the condensation of o-phenylenediamine and a ketone using zinc chloride as a catalyst under solvent-free conditions.[3]

Materials:

-

o-phenylenediamine (OPDA)

-

Ketone (e.g., 3-pentanone)

-

Zinc chloride (ZnCl2)

-

Water

-

Ethyl acetate

-

Petroleum ether

-

TLC plates

Procedure:

-

The ketone (20 mmol), OPDA (10 mmol), and ZnCl2 (~2.5 mmol) are ground together and transferred to a round-bottomed flask.[3]

-

The mixture is heated at 80–85 ºC for 10–20 minutes.[3]

-

The reaction is monitored by TLC with an eluent of ethyl acetate:petroleum ether (1:6).[3]

-

After completion, the reaction mixture is diluted with water and extracted with ethyl acetate (2 x 10 mL).[3]

-

The organic layer is dried and concentrated to yield the product.[3]

In Vitro Antiproliferative MTT Assay

Objective: To assess the cytotoxicity of a 1,5-benzodiazepin-2-one derivative against cancer cell lines.[4]

Materials:

-

Cancer cell lines (e.g., HepG2) and a normal fibroblast cell line

-

1,5-benzodiazepin-2-one derivative (test compound)

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) reagent

-

Cell culture medium and supplements

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Following incubation, the MTT reagent is added to each well.

-

Viable cells will reduce the MTT to a colored formazan product.[4]

-

The formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

The general workflow for an MTT assay is as follows:

Caption: Experimental workflow for an in vitro MTT assay.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives underscore its importance in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent analogues, the elucidation of novel mechanisms of action, and the exploration of this privileged scaffold in new therapeutic indications. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their quest for innovative medicines.

References

- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijtsrd.com [ijtsrd.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Structure-Activity Relationships of Novel Tetrahydroisoquinolino Benzodiazepine Dimer Antitumor Agents and Their Application in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Regioselective One-Pot Synthesis, Biological Activity and Molecular Docking Studies of Novel Conjugates N-(p-Aryltriazolyl)-1,5-benzodiazepin-2-ones as Potent Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Anxiolytic Properties of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anxiolytic properties of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives. It covers their mechanism of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anxiolytic agents.

Introduction

The 1,5-benzodiazepine scaffold is a "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities.[1] Among these, the anxiolytic (anti-anxiety) effects are of significant interest. Derivatives of this compound have been investigated for their potential to modulate the central nervous system and alleviate anxiety-related symptoms. Like classical benzodiazepines, their primary mechanism of action involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[2] This guide will delve into the specifics of this interaction and present the available data on the anxiolytic activity of this class of compounds.

Mechanism of Action: GABA-A Receptor Modulation

The anxiolytic effects of this compound derivatives are primarily mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system.

Signaling Pathway of GABA-A Receptor Modulation by 1,5-Benzodiazepine Derivatives:

Caption: GABA-A Receptor Signaling Pathway modulated by 1,5-Benzodiazepine Derivatives.

Binding of these derivatives to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits, induces a conformational change in the receptor.[2] This change increases the affinity of GABA for its binding site (at the α/β subunit interface), leading to a more frequent opening of the associated chloride ion channel.[2] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus dampening neuronal excitability, which manifests as an anxiolytic effect.

Quantitative Anxiolytic Data

While extensive research has been conducted on benzodiazepines, specific quantitative data for a wide range of this compound derivatives is not always readily available in a consolidated format. The following tables summarize the available data from various studies.

Table 1: In Vivo Anxiolytic Activity of Selected 1,5-Benzodiazepine Derivatives

| Compound | Test Model | Species | Dose (mg/kg) | Effect | Reference |

| 4-phenyl-2-trichloromethyl-3H-1,5-benzodiazepine hydrogen sulfate (PTMB) | Elevated Plus-Maze | Mice | 1-10 (i.p.) | Increased time in open arms | [3] |

| 4-methyl-5-oxamoyl-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one (Compound V) | Four-Plate Test & Black-White Box | Not Specified | Not Specified | Anxiolytic action confirmed | [4] |

| 5-Ethoxalyl-4-methyl-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one (Compound I) | Four-Plate Test | Not Specified | Not Specified | Anxiolytic action | [4] |

| Derivative of Compound I (Compound III) | Four-Plate Test | Not Specified | Not Specified | Anxiolytic action | [4] |

Note: The lack of specific dosage and quantitative outcomes for some compounds in the source material limits a more detailed comparison.

Experimental Protocols

The anxiolytic properties of this compound derivatives are primarily evaluated using behavioral models in rodents that assess anxiety-like behavior. The Elevated Plus-Maze (EPM) and the Light-Dark Box (LDB) tests are two of the most commonly employed assays.

Experimental Workflow for Anxiolytic Drug Screening:

Caption: General workflow for the screening of novel anxiolytic compounds.

Elevated Plus-Maze (EPM) Test

The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds reduce this aversion, leading to increased exploration of the open arms.

Methodology:

-

Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms of equal size.

-

Animals: Typically adult male mice or rats are used.

-

Procedure:

-

Animals are habituated to the testing room for at least one hour before the test.

-